

Basic properties of Cyclopropyl(phenyl)methanethiol

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Compound of Interest

Compound Name: Cyclopropyl(phenyl)methanethiol

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An In-depth Technical Guide to the Core Properties of **Cyclopropyl(phenyl)methanethiol**

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for **Cyclopropyl(phenyl)methanethiol** is limited in the public domain. This guide provides available information and supplements it with data from closely related analogs, namely Cyclopropyl Phenyl Ketone and Benzenethiol, to infer potential properties and synthetic approaches. All data derived from analogous compounds are clearly marked.

Introduction

Cyclopropyl(phenyl)methanethiol is a unique small molecule featuring a strained cyclopropyl ring, a phenyl group, and a thiol functional group. The presence of the cyclopropyl ring imparts conformational rigidity and unique electronic properties, making it an interesting scaffold for medicinal chemistry and drug design. Phenylcyclopropane derivatives have shown a range of biological activities, including antiproliferative effects.^[1] The thiol group can participate in various biological interactions, including covalent bonding and redox processes. This guide aims to provide a comprehensive overview of the known and inferred basic properties of **Cyclopropyl(phenyl)methanethiol**.

Chemical and Physical Properties

Quantitative data for **Cyclopropyl(phenyl)methanethiol** and its close analogs are summarized below for comparative analysis.

Table 1: Core Properties of **Cyclopropyl(phenyl)methanethiol**

Property	Value	Source
Molecular Formula	C10H12S	[2]
Molecular Weight	164.27 g/mol	[2]
Purity	Min. 95%	[2]
CAS Number	151153-46-7	[2]

Table 2: Properties of Analogous Compounds

Property	Cyclopropyl Phenyl Ketone	Benzenethiol (Phenyl Mercaptan)	Source
Molecular Formula	C10H10O	C6H6S	[3]
Molecular Weight	146.19 g/mol	110.18 g/mol	[4]
Appearance	Colorless or pale yellow liquid	Colorless to pale yellow clear liquid	[4][5]
Melting Point	-	-15.00 °C	[5]
Boiling Point	-	168.7 °C	[5]
Density	-	-	
Specific Gravity	-	1.07300 to 1.08000 @ 25.00 °C	
Refractive Index	-	1.58900 to 1.59300 @ 20.00 °C	[5]
Flash Point	-	50.56 °C	[5]
CAS Number	3481-02-5	108-98-5	[3]

Spectroscopic Data (Analogous Compounds)

No specific spectroscopic data was found for **Cyclopropyl(phenyl)methanethiol**. The following tables present data for analogous compounds to provide an expected spectral profile.

Table 3: NMR Data for Cyclopropyl Phenyl Ketone

Nucleus	Chemical Shift (ppm) and Multiplicity
¹ H NMR	8.00-7.97 (m, 2H), 7.57 (t, J = 7.4 Hz, 1H), 7.46 (dd, J = 8.4, 6.9 Hz, 2H), 2.88-2.84 (m, 1H), 2.69-2.64 (m, 1H), 1.94-1.89 (m, 1H), 1.54-1.49 (m, 1H)
¹³ C NMR	198.2, 139.0, 137.6, 133.1, 132.3, 128.7, 128.7, 128.1, 127.6, 29.3, 29.2, 19.2

Note: Data is for a derivative, (2-(4-Chlorophenyl)cyclopropyl)(phenyl)methanone, but provides a general idea of the cyclopropyl and phenyl proton/carbon environments.[\[6\]](#)

Table 4: IR Spectroscopy Data for Methanethiol

Wavenumber (cm ⁻¹)	Assignment	Source
~2550	S-H stretching modes	[7]
~2850-3000	C-H stretching modes	[7]

Note: Data for Methanethiol is used to indicate the expected region for the S-H stretch.

Experimental Protocols

A specific experimental protocol for the synthesis of **Cyclopropyl(phenyl)methanethiol** was not found. However, a plausible synthetic route can be inferred from the synthesis of related compounds. A common method would be the reduction of the corresponding ketone, Cyclopropyl Phenyl Ketone, to an alcohol, followed by conversion to the thiol.

Proposed Synthesis of **Cyclopropyl(phenyl)methanethiol**

Step 1: Reduction of Cyclopropyl Phenyl Ketone to Cyclopropyl(phenyl)methanol

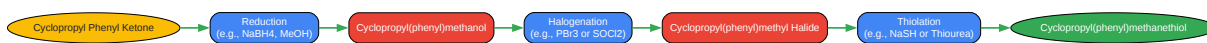
- Dissolve Cyclopropyl Phenyl Ketone (1 equivalent) in a suitable solvent such as methanol or ethanol.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (NaBH_4) (1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction by the slow addition of water.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Cyclopropyl(phenyl)methanol.

Step 2: Conversion of Cyclopropyl(phenyl)methanol to **Cyclopropyl(phenyl)methanethiol** (via a halide intermediate)

- Halogenation: Convert the alcohol to the corresponding bromide or chloride. A common method is to react the alcohol with phosphorus tribromide (PBr_3) or thionyl chloride (SOCl_2) in an appropriate solvent like diethyl ether or dichloromethane, typically at 0 °C.
- Thiol formation: React the resulting alkyl halide with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
 - Using NaSH : Dissolve the alkyl halide in a polar aprotic solvent like DMF or acetone and add NaSH . The reaction is typically stirred at room temperature until completion.
 - Using Thiourea: React the alkyl halide with thiourea to form a thiuronium salt. This salt is then hydrolyzed with a base (e.g., NaOH) to yield the thiol.

- **Workup and Purification:** After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.

Diagrams



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Caption: Proposed synthetic workflow for **Cyclopropyl(phenyl)methanethiol**.

Potential Biological Activity and Research Directions

While no specific biological activity has been reported for **Cyclopropyl(phenyl)methanethiol**, the activities of related compounds suggest potential areas for investigation:

- **Antiproliferative and Anticancer Activity:** Phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative effects on human myeloid leukemia cell lines.[1] The structural similarity suggests that **Cyclopropyl(phenyl)methanethiol** could be explored for similar activities.
- **Enzyme Inhibition:** The thiol group is known to interact with various enzymes, often through covalent modification of cysteine residues or coordination with metal cofactors. This makes **Cyclopropyl(phenyl)methanethiol** a candidate for screening against enzyme targets, particularly those involved in pathways where related sulfur compounds are active.
- **Modulation of Sulfur Metabolism:** Methanethiol is a key molecule in sulfur metabolism, and its dysregulation has been linked to cancer.[8] Investigating the effect of **Cyclopropyl(phenyl)methanethiol** on enzymes involved in this pathway, such as selenium-binding protein 1 (SELENBP1), could be a fruitful area of research.[8]

Safety and Handling

Specific safety data for **Cyclopropyl(phenyl)methanethiol** is not available. Based on the properties of analogous thiols, it should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors and potential toxicity. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Benzenethiol is listed as toxic in contact with skin and if swallowed, and very toxic by inhalation.[5] Similar precautions should be taken for **Cyclopropyl(phenyl)methanethiol**.

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